

Application Note: Targeted Synthesis of 4-Dehydroxy-5-hydroxy Ritonavir (Impurity F)[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Dehydroxy-5-hydroxy Ritonavir

CAS No.: 202816-62-4

Cat. No.: B137749

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Abstract & Scientific Context

The compound **4-Dehydroxy-5-hydroxy Ritonavir** (often designated as Ritonavir Impurity F or the 4-hydroxy isomer in pharmacopoeial contexts) represents a critical positional isomer of the active pharmaceutical ingredient Ritonavir. Structurally, this impurity arises from the "swapping" of the side-chain attachments relative to the central hydroxyl group of the chiral hexane backbone.

In the standard Ritonavir molecule, the hydroxyl group is located at position 3 of the (2S,3S,5S)-1,6-diphenylhexane backbone.[1][2][3] The Valine-Thiazole moiety is attached to the distal amine (N5), while the Thiazole-Carbonate moiety is attached to the proximal amine (N2).[1] In the 4-Dehydroxy-5-hydroxy isomer, this regiochemistry is reversed: the Valine-Thiazole moiety is attached proximal to the hydroxyl group, and the Thiazole-Carbonate is attached distally.[1]

This Application Note details a convergent, stereoselective synthesis of this reference standard. Unlike the industrial route for Ritonavir, which optimizes for the 3-hydroxy congener,

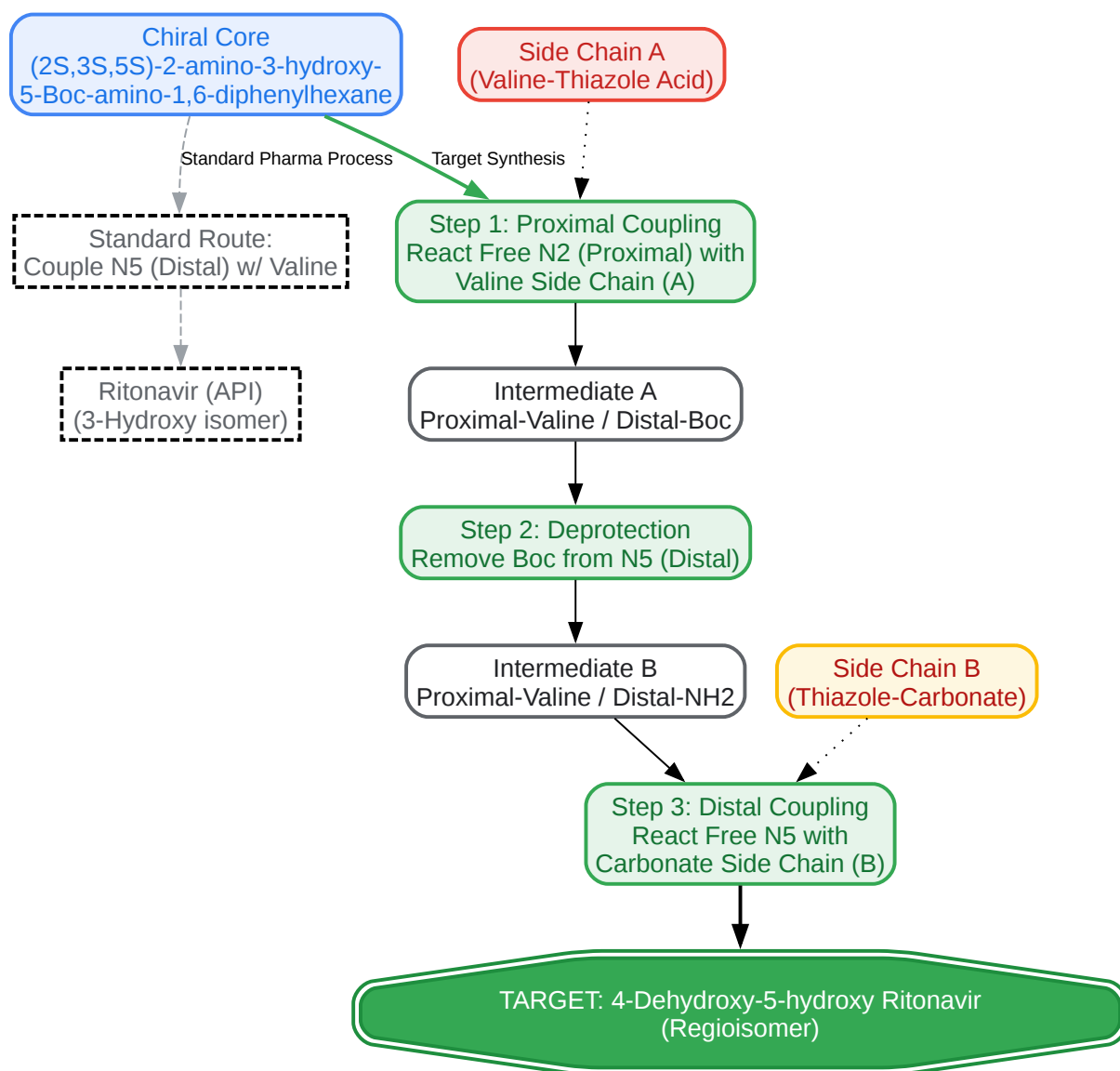
this protocol utilizes a differentially protected diamino-alcohol core to enforce the "reverse" regioselectivity required for the impurity standard.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane core.^{[1][4][5]} To achieve the specific regiochemistry of the impurity, we must distinguish between the amine proximal to the hydroxyl (N2) and the amine distal to the hydroxyl (N5).^[1]

- Target Molecule: **4-Dehydroxy-5-hydroxy Ritonavir**^[1]
- Key Intermediate: (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane (Compound 1).^[1]
- Strategic Divergence:
 - Standard Ritonavir: N2 (Proximal)
Carbamate Side Chain; N5 (Distal)
Valine Side Chain.^[1]
 - Target Impurity: N2 (Proximal)
Valine Side Chain; N5 (Distal)
Carbamate Side Chain.^[1]

Pathway Visualization



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Caption: Divergent synthesis pathway distinguishing the Target Impurity from the Standard API based on regioselective amine coupling.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

- Core (Cpd 1): (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.[1]
- Side Chain A (Cpd 2): N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine.[1][6]
- Side Chain B (Cpd 3): (5-Thiazolyl)methyl-(4-nitrophenyl)carbonate.[1][5]
- Coupling Agents: EDC·HCl, HOBt, Diisopropylethylamine (DIPEA).[1]
- Solvents: DMF (Anhydrous), Ethyl Acetate, Dichloromethane (DCM), TFA.[1]

Step 1: Proximal Coupling (Valine Attachment)

Objective: Attach the Valine-Thiazole moiety to the N2 amine (proximal to the hydroxyl).[1]

- Preparation: Charge a reaction vessel with Side Chain A (1.1 eq) and dissolve in anhydrous DMF (10 volumes).
- Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
- Coupling: Add Core Compound 1 (1.0 eq) and DIPEA (2.5 eq).[1]
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours. Monitor by HPLC for the consumption of the amine.
- Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO₃, water, and brine.[1] Dry over Na₂SO₄ and concentrate under vacuum.
- Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

- Result: Intermediate A (Boc-protected Distal amine, Valine-acylated Proximal amine).[1]

Step 2: Distal Deprotection

Objective: Remove the Boc protecting group from the N5 amine (distal to hydroxyl) to allow for the second coupling.[1]

- Dissolution: Dissolve Intermediate A in DCM (5 volumes).
- Acidolysis: Add Trifluoroacetic acid (TFA) (2 volumes) dropwise at 0°C.
- Reaction: Stir at room temperature for 2 hours. Monitor by TLC/MS for complete Boc removal (mass shift).[1]
- Neutralization: Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is pH 8.
- Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield Intermediate B (Free Distal Amine) as a white foam.[1] Use immediately in the next step to avoid degradation.

Step 3: Distal Coupling (Carbonate Attachment)

Objective: Attach the Thiazole-Carbonate moiety to the N5 amine.[1]

- Reaction Setup: Dissolve Intermediate B (1.0 eq) in anhydrous DMF.
- Reagent Addition: Add Side Chain B (Mixed Carbonate) (1.1 eq). Note: This reagent is already activated (p-nitrophenyl ester), so no EDC/HOBt is required.[1]
- Base Addition: Add DIPEA (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.
- Conditions: Stir at 40°C for 4–6 hours. The reaction turns yellow due to the release of p-nitrophenol.
- Work-up: Dilute with Ethyl Acetate. Wash extensively with 1M NaOH (cold) to remove the p-nitrophenol byproduct (crucial for color removal).[1] Wash with water and brine.[1]

- Final Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18, Acetonitrile/Water + 0.1% Formic Acid).

Analytical Characterization & Validation

To certify the reference standard, you must distinguish it from the API (Ritonavir).[1] The Mass Spectrometry (MS) parent ion will be identical (

), so NMR is the primary discrimination tool.[1]

Parameter	Ritonavir (Standard)	4-Dehydroxy-5-hydroxy (Impurity)	Diagnostic Logic
Structure	OH at C3; Valine at N5	OH at C4; Valine at N2	Regioisomerism
1H NMR (OH)	5.10 ppm (approx)	4.8 - 4.9 ppm	H-bonding environment changes
1H NMR (Val-NH)	Doublet, distinct shift	Shifted downfield	Proximity to OH affects Val-NH shift
HPLC RT	Retention Time	0.5-2.0 min shift	Polarity difference due to H-bond network
MS/MS Frag.	Fragment A (Thiazole-Val)	Fragment A + OH loss	Fragmentation near OH is altered

Validation Check: Run a co-injection of the synthesized standard with an authentic sample of Ritonavir. The two peaks must be baseline resolved. If they co-elute, the synthesis may have inadvertently produced the standard isomer (check starting material chirality and protecting group strategy).[1]

Storage and Stability

- Format: Lyophilized white powder.[1]
- Storage: -20°C, desiccated.

- Stability: Sensitive to carbamate hydrolysis at pH > 8.[1] Avoid prolonged exposure to basic solvents.[1]

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- To cite this document: BenchChem. [Application Note: Targeted Synthesis of 4-Dehydroxy-5-hydroxy Ritonavir (Impurity F)[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137749/docs#application-note-targeted-synthesis-of-4-dehydroxy-5-hydroxy-ritonavir-impurity-f-1>]

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